molecular formula C16H23NO4S B5662038 {3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol

{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No. B5662038
M. Wt: 325.4 g/mol
InChI Key: UUZGEFSPFQYNDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where specific functionalities are introduced to the piperidinyl ring. Techniques include the condensation of diphenyl(piperidin-4-yl)methanol with sulfonyl chlorides in the presence of bases, utilizing methylene dichloromethane as a solvent (Girish et al., 2008). This method highlights the importance of selecting appropriate reagents and conditions to achieve desired structural features and underscores the synthetic flexibility of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using X-ray crystallography, revealing critical insights such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfonyl sulfur atom (Girish et al., 2008). These structural elements are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, influenced by their functional groups. For example, the presence of allyl and sulfonyl groups opens avenues for nucleophilic substitution reactions, conjugate additions, and cyclizations (Weston et al., 2008). These reactions are foundational for further chemical modifications and the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of compounds like “{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol” can be deduced from similar substances, with properties such as solubility, melting points, and crystallinity being determined by their molecular structure (Girish et al., 2008). These characteristics are essential for practical applications, including drug formulation and material science.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, oxidizing agents, and other chemicals, are defined by the functional groups present in the molecule. The allyl and sulfonyl groups, for example, provide sites for electrophilic and nucleophilic attack, respectively, facilitating a range of chemical transformations essential for organic synthesis and modification (Weston et al., 2008).

properties

IUPAC Name

[1-(3-methoxyphenyl)sulfonyl-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-3-8-16(13-18)9-5-10-17(12-16)22(19,20)15-7-4-6-14(11-15)21-2/h3-4,6-7,11,18H,1,5,8-10,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZGEFSPFQYNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)(CC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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